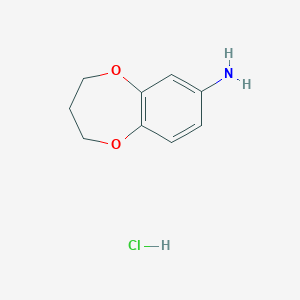

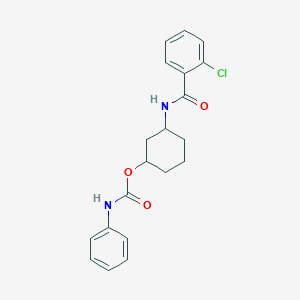

![molecular formula C16H10Cl3N3O2 B2877856 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate CAS No. 400081-84-7](/img/structure/B2877856.png)

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

科学的研究の応用

Medicine: Antimicrobial Agents

Compounds with the 1,2,3-triazole moiety have been found to possess significant antibacterial and antifungal properties. This makes them valuable in the development of new antimicrobial agents that can be used to treat infections caused by resistant strains of bacteria and fungi .

Agriculture: Pesticides

The triazole ring is a common component in the synthesis of pesticides . It contributes to the creation of herbicides, insecticides, and fungicides that protect crops from various pests and diseases, thereby enhancing agricultural productivity .

Pharmaceutical Chemistry: Drug Synthesis

In pharmaceutical chemistry, the triazole core is utilized for the synthesis of drugs due to its stability and versatility. It can be incorporated into compounds that show promise in treating a wide array of diseases, including cancer and cardiovascular disorders .

Material Science: Polymer Additives

The triazole derivatives can act as polymer additives to improve the properties of materials. They can enhance thermal stability, mechanical strength, and resistance to degradation, which are crucial for the longevity and durability of polymers .

Chemical Biology: Bioconjugation

In chemical biology, triazole rings serve as a link in bioconjugation processes. They can be used to attach various biomolecules to one another or to surfaces, which is essential in the development of biosensors and diagnostic tools .

Supramolecular Chemistry: Molecular Recognition

The triazole unit’s ability to engage in hydrogen bonding makes it a key player in molecular recognition . This property is exploited in supramolecular chemistry to design molecules that can selectively bind to specific targets .

Organic Synthesis: Click Chemistry

Triazoles are pivotal in click chemistry , a method used to quickly and reliably join small units together. This technique is widely used in organic synthesis to construct complex molecules with precision .

Fluorescent Imaging: Probes

Due to their electronic properties, certain triazole derivatives can act as fluorescent probes . These compounds are used in imaging techniques to visualize biological processes at the molecular level .

特性

IUPAC Name |

[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3O2/c17-13-4-2-1-3-12(13)16(23)24-9-10-8-22(21-20-10)11-5-6-14(18)15(19)7-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACZGJSPHVEBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N5-(3-chloro-4-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2877774.png)

![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2877776.png)

![2-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2877778.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2877779.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2877780.png)

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B2877788.png)

![N-[2-[2-(2-Oxaspiro[5.5]undecane-5-carbonylamino)ethyldisulfanyl]ethyl]-2-oxaspiro[5.5]undecane-5-carboxamide](/img/structure/B2877792.png)